Ethanethioic acid S-(4-ethenylphenyl) ester chemical structure and properties
Ethanethioic acid S-(4-ethenylphenyl) ester chemical structure and properties
This in-depth technical guide details the chemical structure, synthesis, properties, and applications of Ethanethioic acid S-(4-ethenylphenyl) ester , also known as S-(4-Vinylphenyl) thioacetate .
Synthesis, Properties, and Polymer Applications[1]
Executive Summary
Ethanethioic acid S-(4-ethenylphenyl) ester (CAS: 23939-49-3 ) is a bifunctional organosulfur monomer combining a polymerizable vinyl group with a protected thiol (thioacetate) moiety.[1][2][3] It serves as a critical precursor for the generation of poly(4-vinylthiophenol) , a high-refractive-index polymer utilized in optical coatings, extreme ultraviolet (EUV) lithography, and surface functionalization of noble metals. The thioacetate protecting group prevents premature chain transfer and oxidative disulfide formation during radical polymerization, allowing for the synthesis of well-defined high-molecular-weight polymers before deprotection.
Chemical Identity & Structural Analysis[1][4]
The compound consists of a styrene backbone with a thioacetate group substituted at the para position. This structure balances the resonance stability of the aromatic ring with the reactivity of the vinyl and thioester groups.
| Attribute | Detail |
| IUPAC Name | Ethanethioic acid S-(4-ethenylphenyl) ester |
| Common Synonyms | S-(4-Vinylphenyl) thioacetate; 4-Vinylphenyl thioacetate; p-Acetylthiostyrene |
| CAS Registry Number | 23939-49-3 |
| Molecular Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| SMILES | CC(=O)Sc1ccc(C=C)cc1 |
| InChI Key | WBISVCLTLBMTDS-UHFFFAOYSA-N (Analogous backbone) |
Structural Diagram
The molecule features a planar aromatic system conjugated with the vinyl group. The thioacetate moiety is orthogonal to the ring plane in the lowest energy conformation to minimize steric hindrance with ortho-hydrogens.
Physicochemical Properties[2][5][6][7][8][9][10][11]
Accurate property data is essential for processing and polymerization protocols. The compound is a lipophilic liquid at room temperature.
| Property | Value | Condition/Note |
| Appearance | Pale yellow to colorless liquid | Oxidizes to darker yellow upon storage |
| Boiling Point | 103–117 °C | @ 0.6 Torr (Vacuum distillation required) |
| Density | 1.095 g/cm³ | @ 25 °C |
| Refractive Index ( | ~1.58–1.60 | Estimated (Monomer); Polymer > 1.65 |
| Solubility | Soluble | Chloroform, THF, Toluene, DCM, DMSO |
| Solubility | Insoluble | Water |
| Stability | Moisture Sensitive | Hydrolyzes to thiol (stench) and acetic acid |
Synthesis & Manufacturing Protocols
While the historical synthesis by Overberger & Lebovits (1956) involved a multi-step dehydration of p-acetylthioacetophenone, modern catalysis offers a more direct route via Palladium-catalyzed cross-coupling. This method avoids the handling of unstable thiols and harsh dehydration conditions.
Protocol: Pd-Catalyzed Thioacetylation of 4-Bromostyrene
This protocol utilizes the Buchwald-Hartwig cross-coupling strategy to install the thioacetate group directly onto commercially available 4-bromostyrene.
Reagents:
-
4-Bromostyrene (1.0 eq)
-
Potassium Thioacetate (KSAc) (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen inhibits the Pd catalyst and promotes polymerization.
-
Loading: Charge the flask with 4-bromostyrene (18.3 g, 100 mmol), Pd₂(dba)₃ (0.92 g, 1 mmol), and Xantphos (1.16 g, 2 mmol).
-
Solvation: Add anhydrous 1,4-dioxane (200 mL) and DIPEA via syringe.
-
Addition: Add Potassium Thioacetate (13.7 g, 120 mmol) in one portion.
-
Reaction: Heat to 80 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of bromide.[1]
-
Workup: Cool to room temperature. Filter through a celite pad to remove Pd black and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp 105–110 °C @ 0.6 Torr) or flash chromatography (Silica, 5% EtOAc in Hexanes).
-
Note: Add 500 ppm 4-tert-butylcatechol (TBC) to the collection flask to inhibit thermal polymerization during distillation.
-
Reactivity Profile & Polymerization
The utility of S-(4-vinylphenyl) thioacetate lies in its "masked" thiol nature. Free thiols (R-SH) act as potent chain transfer agents (CTAs) in free radical polymerization, drastically limiting molecular weight. The thioacetate group is radical-inert, allowing the formation of high-molecular-weight polymers (PVPTA) which can be post-modified.
A. Free Radical Polymerization (FRP)
-
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).
-
Solvent: Toluene or Benzene (60–70 °C).
-
Outcome: Homopolymer Poly(S-(4-vinylphenyl) thioacetate) with Mw > 20,000 Da.
B. Deprotection (Post-Polymerization Modification)
To generate the functional Poly(4-vinylthiophenol), the polymer is subjected to hydrazinolysis or alkaline hydrolysis.
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O) or Sodium Hydroxide.
-
Condition: Room temperature in THF/Methanol under inert atmosphere.
-
Mechanism: Nucleophilic attack on the carbonyl carbon releases the free thiol pendant group.
-
Critical: The resulting polythiol is highly susceptible to oxidative crosslinking (disulfide formation). Store under Argon.
-
Applications in Material Science
High Refractive Index (HRI) Materials
Sulfur has a high molar refraction. Polymers derived from this monomer exhibit refractive indices (
-
Poly(S-(4-vinylphenyl) thioacetate):
-
Poly(4-vinylthiophenol):
[4] -
Use Case: Anti-reflective coatings, optical lenses, and LED encapsulants where high
is required to minimize light loss.
Surface Functionalization (Self-Assembled Monolayers)
The deprotected thiol group has a high affinity for gold (Au), silver (Ag), and copper (Cu).
-
Protocol: Spin-coat the protected polymer onto a gold substrate, then expose to a base. The generated thiols bind covalently (Au-S bond), anchoring the polymer chain to the surface.
-
Application: Stabilizing gold nanoparticles or creating sensing interfaces.[1]
EUV Lithography Photoresists
The high sulfur content increases the absorption cross-section for Extreme Ultraviolet (EUV, 13.5 nm) photons. This improves the sensitivity of photoresists used in next-generation semiconductor manufacturing.
Handling & Safety
-
Hazards: The monomer may release trace amounts of thioacetic acid (stench) upon hydrolysis. It is an irritant to eyes and skin.
-
Storage: Store at -20 °C under Argon. Stabilize with TBC (4-tert-butylcatechol) if stored as a liquid monomer.
-
Disposal: Treat as organosulfur waste. Do not mix with strong oxidizers (risk of exothermic reaction).
References
-
Overberger, C. G., & Lebovits, A. (1956). Preparation of p-Vinylphenyl Thioacetate, its Polymers, Copolymers and Hydrolysis Products.[5][6][7][8] Journal of the American Chemical Society, 78(18), 4792–4797. Link
- Itoh, T., et al. (2015). Synthesis of High Refractive Index Polymers Containing Thioester Groups. Macromolecules, 48(16), 5480-5488.
-
PubChem Database. (2025). Ethanethioic acid, S-(4-ethenylphenyl) ester (CAS 23939-49-3).[1][2][3][9][10] National Library of Medicine. Link
-
KeyingChem. (2025).[11] Safety Data Sheet: Ethanethioic acid, S-(4-ethenylphenyl) ester.[1][2] Link
- Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials. Chemical Reviews, 107(6), 2274–2299.
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